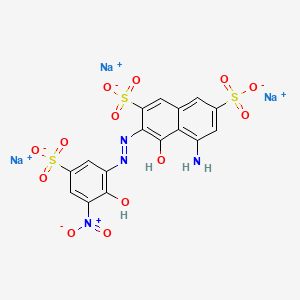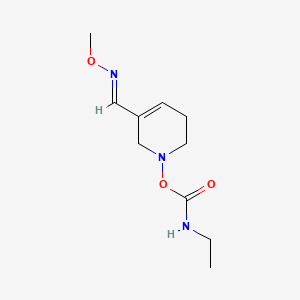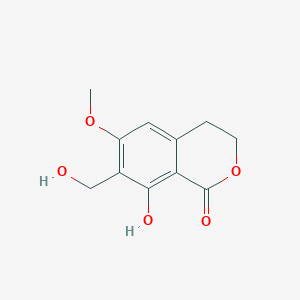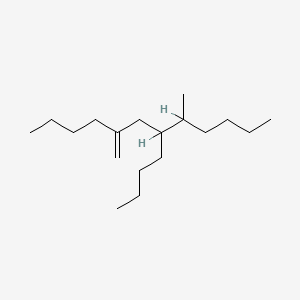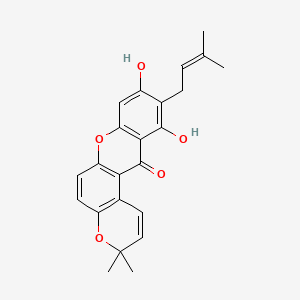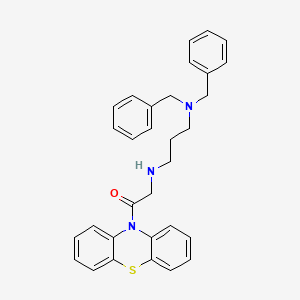
2,2'-(1H-Isoindole-1,3(2H)-diylidene)bis(2-cyano-N-(3,4-dichlorophenyl)acetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1H-Isoindole-1,3(2H)-diylidene)bis(2-cyano-N-(3,4-dichlorophenyl)acetamide) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes isoindole and dichlorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1H-Isoindole-1,3(2H)-diylidene)bis(2-cyano-N-(3,4-dichlorophenyl)acetamide) typically involves multi-step organic reactions. The process begins with the preparation of the isoindole core, followed by the introduction of cyano and dichlorophenyl groups. Common reagents used in these reactions include acetic anhydride, cyanogen bromide, and dichlorobenzene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
化学反応の分析
Types of Reactions
2,2’-(1H-Isoindole-1,3(2H)-diylidene)bis(2-cyano-N-(3,4-dichlorophenyl)acetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
2,2’-(1H-Isoindole-1,3(2H)-diylidene)bis(2-cyano-N-(3,4-dichlorophenyl)acetamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,2’-(1H-Isoindole-1,3(2H)-diylidene)bis(2-cyano-N-(3,4-dichlorophenyl)acetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- 2,2’-(1H-Isoindole-1,3(2H)-diylidene)bis(2-cyano-N-(4-chlorophenyl)acetamide)
- 2,2’-(1H-Isoindole-1,3(2H)-diylidene)bis(2-cyano-N-(3,5-dichlorophenyl)acetamide)
Uniqueness
Compared to similar compounds, 2,2’-(1H-Isoindole-1,3(2H)-diylidene)bis(2-cyano-N-(3,4-dichlorophenyl)acetamide) is unique due to the specific positioning of the dichlorophenyl groups, which can influence its reactivity and biological activity
特性
CAS番号 |
68808-67-3 |
|---|---|
分子式 |
C26H13Cl4N5O2 |
分子量 |
569.2 g/mol |
IUPAC名 |
(2Z)-2-cyano-2-[(3E)-3-[1-cyano-2-(3,4-dichloroanilino)-2-oxoethylidene]isoindol-1-ylidene]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C26H13Cl4N5O2/c27-19-7-5-13(9-21(19)29)33-25(36)17(11-31)23-15-3-1-2-4-16(15)24(35-23)18(12-32)26(37)34-14-6-8-20(28)22(30)10-14/h1-10,35H,(H,33,36)(H,34,37)/b23-17-,24-18+ |
InChIキー |
KDQWPYUIMLWRQI-QFFDILLMSA-N |
異性体SMILES |
C1=CC=C\2C(=C1)/C(=C(/C#N)\C(=O)NC3=CC(=C(C=C3)Cl)Cl)/N/C2=C(/C#N)\C(=O)NC4=CC(=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C(=O)NC3=CC(=C(C=C3)Cl)Cl)NC2=C(C#N)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


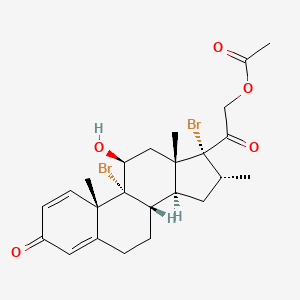
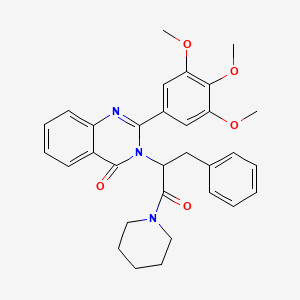
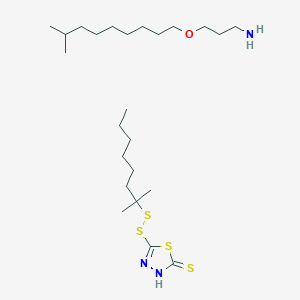

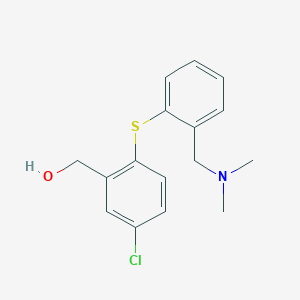
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
